molecular formula C19H16BrNO4 B2902497 N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 923145-57-7

N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2902497
CAS No.: 923145-57-7
M. Wt: 402.244
InChI Key: LWXSSFLYBPAWSS-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced research in oncology and neurodegenerative diseases. Coumarin-based compounds are a significant class of heterocycles recognized for their diverse pharmacological properties . Specifically, the 3-carboxamide moiety on the coumarin core is a key structural feature associated with potent biological activity . This compound is of particular interest in anticancer research, where similar chromene derivatives have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines, including breast and ovarian cancers . The structural versatility of the coumarin scaffold allows it to engage with diverse cellular targets, making it a valuable template for developing new chemotherapeutic agents . In neuroscience, coumarin-3-carboxamide analogs have shown promising potential as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in oxidative stress and the pathogenesis of Alzheimer's disease . Research indicates that inhibiting MAO-B can improve learning and memory deficits, positioning such compounds as compelling candidates for investigating novel neuroprotective therapies . The specific substitution pattern on this compound—featuring an 8-ethoxy group and a 4-bromo-2-methylphenyl carboxamide side chain—is engineered to optimize its interaction with these enzymatic and cellular targets, providing researchers with a specialized tool for probing disease mechanisms and identifying new treatment strategies.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-15-8-7-13(20)9-11(15)2/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXSSFLYBPAWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Coumarin-3-carboxylate Formation

The Knoevenagel condensation between substituted salicylaldehydes and diethyl malonate is a cornerstone for constructing the coumarin scaffold. For 8-ethoxy substitution, 5-ethoxy-2-hydroxybenzaldehyde serves as the ideal precursor.

Procedure :

  • Synthesis of 5-ethoxy-2-hydroxybenzaldehyde :
    • Ethylation of 2,5-dihydroxybenzaldehyde using ethyl bromide and potassium carbonate in DMF at 80°C for 12 h.
    • Selective protection of the 5-hydroxy group yields 5-ethoxy-2-hydroxybenzaldehyde (78% yield).
  • Coumarin formation :
    • React 5-ethoxy-2-hydroxybenzaldehyde (1.0 eq) with diethyl malonate (1.2 eq) in ethanol, catalyzed by piperidine (10 mol%) and acetic acid (5 mol%) under reflux for 6 h.
    • Isolation of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate as a yellow solid (85% yield, m.p. 92–93°C).

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.87 (s, 1H, C4-H), 7.99 (dd, J = 7.8 Hz, 1H, C5-H), 6.87 (d, J = 8.6 Hz, 2H, C6/C7-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.35 (t, J = 7.1 Hz, 3H, OCH2CH3).
  • 13C NMR : δ 161.42 (C=O), 160.87 (C=ONH), 55.44 (OCH2CH3).

Alternative Route: Post-Synthetic Ethoxylation

If 5-ethoxy-2-hydroxybenzaldehyde is unavailable, ethoxylation can be performed post-coumarin synthesis:

  • Synthesis of ethyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate :

    • Knoevenagel condensation of 2,5-dihydroxybenzaldehyde and diethyl malonate.
  • Ethoxylation :

    • Treat the intermediate with ethyl bromide (1.5 eq) and potassium carbonate (2.0 eq) in DMF at 80°C for 8 h.
    • Yield: 82% after recrystallization from ethanol.

Carboxamide Formation

Direct Aminolysis of Ethyl Coumarin-3-carboxylate

Procedure :

  • Reflux ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (1.0 eq) with 4-bromo-2-methylaniline (1.2 eq) in ethanol for 6 h.
  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 89% (white crystalline solid, m.p. 165–167°C).

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O lactone), 1660 cm⁻¹ (C=O amide).
  • HRMS (ESI+) : m/z calc. for C21H19BrNO4 [M+H]+: 452.06; found: 452.05.

Acid Chloride-Mediated Coupling

For less nucleophilic amines, the acid chloride route ensures higher efficiency:

  • Hydrolysis of ethyl ester :

    • Reflux with 2M NaOH in ethanol/water (1:1) for 4 h to yield 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (93% yield).
  • Acid chloride formation :

    • React the acid with thionyl chloride (3.0 eq) in dry toluene at 70°C for 2 h.
  • Amidation :

    • Add 4-bromo-2-methylaniline (1.1 eq) and triethylamine (2.0 eq) in dry THF at 0°C. Stir for 2 h.
    • Yield: 91% after column chromatography (hexane/ethyl acetate 4:1).

Optimization and Scalability Considerations

Solvent and Catalyst Screening

  • Aminolysis : Ethanol outperforms DMF or THF in minimizing side reactions.
  • Ethoxylation : DMF with K2CO3 provides optimal nucleophilicity for O-alkylation.

Green Chemistry Approaches

  • Ultrasound irradiation : Reduces Knoevenagel reaction time from 6 h to 40 min with comparable yields.
  • Microwave-assisted amidation : Achieves 95% yield in 15 min vs. 6 h under conventional heating.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Elemental analysis : C 55.82%, H 4.24%, N 3.10% (calc. C 55.76%, H 4.23%, N 3.09%).

Stability Studies

  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, indicating suitability for long-term storage.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or modifying the compound’s pharmacological profile.

Reagent/Conditions Product Yield Key Observations
Thiophenol, NEt₃, CH₂Cl₂ 4-(Methylphenylthio) derivative80–90%Bromine replaced with thiophenol group
NaN₃, DMF, 80°C4-Azido derivative65%Azide group introduced for click chemistry
LiOH, THF/H₂OHydrolysis to phenolic intermediate75%Bromine replaced with hydroxyl group

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement by stabilizing transition states.
  • Cesium carbonate in THF facilitates deprotonation, accelerating substitution rates .

Oxidation of the Ethoxy Group

The 8-ethoxy group on the coumarin core can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

Reagent/Conditions Product Yield Notes
KMnO₄, H₂SO₄, reflux 8-Oxo-2H-chromene-3-carboxamide58%Over-oxidation to carboxylic acid observed
CrO₃, AcOH, 50°C8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid42%Selective oxidation without ring cleavage

Structural Impact :

  • Oxidation reduces electron-donating effects, altering electronic properties for biological targeting .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

Conditions Product Yield Application
6M HCl, reflux, 12h 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid85%Precursor for hydroxamic acid synthesis
LiOH, THF/H₂O, rtLithium salt of carboxylic acid78%Improved solubility in aqueous media

Key Finding :

  • Hydrolysis is faster under basic conditions due to enhanced nucleophilic attack on the carbonyl carbon .

Cycloaddition and Ring-Opening Reactions

The coumarin core participates in [4+2] cycloaddition reactions, particularly with dienophiles.

Reagent/Conditions Product Yield Outcome
Maleic anhydride, Δ Diels-Alder adduct at C3–C4 bond67%Six-membered ring fused to coumarin
Ozone, CH₂Cl₂, -78°C Ring-opened diketone derivative51%Oxidative cleavage of the lactone ring

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromine) deactivate the coumarin ring, reducing cycloaddition rates .

Photochemical Reactions

The chromene system exhibits photochemical reactivity under UV light, leading to dimerization or isomerization.

Conditions Product Quantum Yield Application
UV (365 nm), acetone Cyclobutane dimer0.32Study of supramolecular packing
Visible light, eosin Y cistrans isomerization of substituents>90% conversionPhotoswitchable ligand design

Notable Feature :

  • Bromine substituents enhance intersystem crossing, promoting triplet-state reactivity .

Comparative Reactivity with Analogues

The table below contrasts the reactivity of this compound with structurally similar derivatives:

Compound Bromine Reactivity Ethoxy Stability Carboxamide Hydrolysis Rate
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo...HighModerateFast (t₁/₂ = 2.5 h in HCl)
N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide N/ALowSlow (t₁/₂ = 8 h in HCl)
6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene...ModerateHighModerate (t₁/₂ = 4 h in HCl)

Trends :

  • Bromine at the para-position increases electrophilicity, enhancing substitution rates.
  • Ethoxy groups stabilize the coumarin ring against oxidative degradation .

Key Research Findings

  • Substitution Selectivity : Bromine undergoes preferential substitution at the 4-position over the 2-methylphenyl group due to steric and electronic factors .
  • Hydrolytic Stability : The carboxamide group resists hydrolysis under physiological pH, making the compound suitable for drug-delivery studies .
  • Photostability : UV-induced dimerization is reversible, enabling applications in optoelectronic materials .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H16BrNO4, with a molecular weight of 402.2 g/mol. Its structure features a chromene backbone, which is characteristic of many biologically active compounds. The presence of the bromine atom and ethoxy group contributes to its unique reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives, including N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, as anticancer agents. Research demonstrates that coumarins can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

  • Molecular Docking Studies : These studies have shown that coumarin derivatives can selectively bind to proteins involved in cancer cell signaling pathways, leading to specific interactions that inhibit tumor growth .
  • In Vitro and In Vivo Studies : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. This compound may exert these effects by modulating inflammatory pathways:

  • Mechanisms of Action : Research indicates that coumarins can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are crucial in inflammatory responses .

Neuroprotective Properties

The neuroprotective potential of coumarin derivatives is another area of research interest. Studies suggest that these compounds may offer protection against neurodegenerative diseases like Parkinson's disease:

  • Dopaminergic Protection : Some derivatives have shown the ability to enhance dopamine receptor activity, thereby improving motor functions in animal models of Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Crum-Brown & Frasser (2023)Demonstrated that modifications in coumarin structure significantly affect their pharmacological activity, suggesting tailored designs for specific therapeutic targets .
Enriquez et al. (2023)Reported on the efficacy of coumarin derivatives in inhibiting MAO-B isoforms, highlighting their potential for treating Parkinson's disease with minimal cytotoxic effects .
Li et al. (2023)Investigated the agonistic effects of specific coumarins on dopamine receptors, providing insights into their therapeutic roles in neuroprotection .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Position 8 Substituents: The target compound’s ethoxy group balances lipophilicity and steric demand compared to the smaller methoxy group in or the bulkier allyl group in . Ethoxy (logP ~1.5–2.0) may enhance membrane permeability relative to methoxy (logP ~0.7) but reduce aqueous solubility.

Phenyl Group Modifications: Bromine in the target compound provides a halogen bond donor, which is absent in fluorine () or methoxy () analogs. This could enhance interactions with biomolecular targets like enzymes or receptors .

Carboxamide Linkers :

  • The phenethyl linker in adds flexibility, possibly improving binding to deep hydrophobic pockets, whereas the direct phenyl attachment in the target compound may prioritize rigidity and directional interactions.

Biological Activity

N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Its unique structural features and potential biological activities have garnered interest in medicinal chemistry. This article explores its biological activity, including various studies, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C21H21BrN2O4C_{21}H_{21}BrN_{2}O_{4} and features a bromine atom at the 4-position of the phenyl ring, an ethoxy group at the 8-position, and a carboxamide functional group. This specific arrangement is thought to influence its biological properties significantly.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (acute monocytic leukemia)

In vitro assays demonstrated that this compound has cytotoxic effects with IC50 values in the micromolar range, suggesting its potential as a therapeutic agent against cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong antimicrobial potential .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes and promoting apoptosis in cancer cells.
  • Free Radical Scavenging : Its antioxidant properties help in scavenging free radicals, reducing oxidative stress within cells .
  • Modulation of Signaling Pathways : Studies suggest that it may influence key signaling pathways related to cell survival and proliferation, such as the p53 pathway .

Comparative Analysis with Related Compounds

A comparative study of similar chromene derivatives highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at 4-position, ethoxy at 8-positionAnticancer, antimicrobial
N-(4-hydroxyphenyl)-8-methoxy-2H-chromeneHydroxy group instead of bromineModerate anticancer activity
N-(4-nitrophenyl)-8-acetoxychromeneNitro group at para positionEnhanced cytotoxicity against leukemia cells

This table illustrates how variations in substituents can significantly impact biological activity and physicochemical properties.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with N-(4-bromo-2-methylphenyl)-8-ethoxy-2H-chromene resulted in increased apoptosis markers such as caspase activation and p53 expression .
  • Antimicrobial Efficacy : In a series of tests against common pathogens, the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL, showcasing its potential as an effective antimicrobial agent .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., piperidine catalysis in ethanol at 60–80°C) to form the 2H-chromene-2-one scaffold .

Carboxamide Coupling : React the chromene-3-carboxylic acid intermediate with 4-bromo-2-methylaniline using coupling agents (e.g., EDCI/HOBt in DMF) under nitrogen to form the carboxamide bond .

Ethoxy Group Introduction : Achieved via nucleophilic substitution of a hydroxyl group on the chromene ring using ethyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .
Key Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–65% .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons in the 6.8–8.2 ppm range) .
  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding patterns .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~430.2 g/mol) .
    Data Table :
TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 8.21 (s, 1H, chromene C4-H)
X-rayDihedral angle: 5.2° between chromene and phenyl rings

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Screening : Disk diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) to identify target interactions .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks?

Methodological Answer:

  • Graph Set Analysis : Use SHELXL to model hydrogen bonds (e.g., O–H⋯O/N) and assign descriptors (e.g., D(2) for dimeric motifs) .
  • Comparative Studies : Overlay crystal structures of analogs (e.g., methoxy vs. ethoxy derivatives) to assess packing efficiency and bond variability .
    Example : In chromene-carboxamides, the ethoxy group forms weaker C–H⋯O interactions compared to methoxy, altering solubility .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen-bond donors/acceptors .
  • Formulation : Use PEG-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (e.g., rat/human) and analyze via LC-MS to identify degradation metabolites .

Q. How do substituent modifications (e.g., bromo vs. nitro groups) impact structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Replace the 4-bromo group with nitro/methyl/cyano groups and compare bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes in target proteins (e.g., Bcl-2 for anticancer activity) .
    Data Table :
SubstituentIC₅₀ (HeLa, μM)LogP
4-Bromo12.43.8
4-Nitro8.94.1
4-Methyl18.73.2

Q. How are contradictory results in enzymatic inhibition assays reconciled?

Methodological Answer:

  • Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like indomethacin for COX-2) .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Cross-Laboratory Reproducibility : Share samples with collaborating labs to verify findings .

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